噻吩甘醛

描述

Synthesis Analysis

Thiophene derivatives have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Molecular Structure Analysis

The molecular structure of thiophene-based compounds can be analyzed using various techniques such as high-performance liquid chromatography, mass spectrometry, and capillary electrophoresis . The three major pathways for molecular structure changes that can occur will be examined: primary amino acid sequence changes (e.g., truncation, deamidation, oxidation), posttranslational modifications (e.g., glycosylation), and higher-order structural changes (e.g., secondary folding, aggregation) .

Chemical Reactions Analysis

The reaction mechanisms and kinetics of thiophene oxidation reactions initiated by hydroperoxyl radical, and decomposition of the related intermediates and complexes, have been considered . A theoretical analysis of the reaction system showed that some acetic acid, glyoxylic acid, oxalic acid and glycolic acid would be produced as by-products during the oxidation .

Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-based compounds can be analyzed using various techniques . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

科学研究应用

在药物化学中的治疗重要性

噻吩及其衍生物,包括噻吩甘醛,展现出广泛的治疗特性。由于它们在各种生物和生理功能中的有效性,它们在药物化学中被广泛应用。这些功能包括抗炎、抗精神病、抗心律失常、抗焦虑、抗真菌、抗氧化、雌激素受体调节、抗有丝分裂、抗微生物、激酶抑制和抗癌活性(Shah & Verma, 2018)。

在材料科学和电子学中的应用

基于噻吩的材料,如噻吩甘醛,在材料科学领域备受关注。由于它们的半导体和荧光特性,它们在电子和光电子器件的制造中具有重要价值。这使它们对于有机光伏、有机场效应晶体管(OFETs)和有机发光二极管(OLEDs)等各种技术的发展至关重要(Turkoglu et al., 2017)。

在抗微生物和抗癌研究中的应用

噻吩衍生物显示出显著的抗微生物潜力,这对于新药物和治疗方法的开发至关重要。它们的抗微生物和抗癌活性正在得到广泛研究,表明它们有望成为未来治疗剂中的关键组成部分(Mishra et al., 2016)。

对天然存在的噻吩的研究

对天然存在的噻吩的研究也是重要的。这些从植物中提取的化合物具有一系列生物特性,如抗微生物、抗病毒、抗利什曼病、杀线虫、杀虫、光毒性和抗癌活性(Ibrahim et al., 2016)。

合成和表征用于各种应用

对新型噻吩基团的合成和表征具有很高的兴趣,因为它们提供了更广泛的治疗活性,并在各种科学研究领域中具有潜在应用(Verma et al., 2023)。

噻吩甘醛的科学研究应用

在药物化学中的治疗重要性

噻吩及其衍生物,如噻吩甘醛,由于其广泛的治疗特性,在药物化学中至关重要。这些化合物用于药物合成,并已被证明在治疗各种疾病方面有效。它们展现出的生物和生理功能包括抗炎、抗精神病、抗心律失常、抗焦虑、抗真菌、抗氧化、雌激素受体调节、抗有丝分裂、抗微生物、激酶抑制和抗癌活性。这使它们成为新药理剂开发的重要焦点(Shah & Verma, 2018)。

材料科学和电子器件制造

基于噻吩的材料,包括噻吩甘醛的衍生物,在材料科学中具有重要意义,特别是用于电子和光电子器件的发展。它们的半导体和荧光特性使它们适用于诸如有机光伏、有机场效应晶体管(OFETs)和有机发光二极管(OLEDs)等应用(Turkoglu et al., 2017)。

抗微生物和抗癌研究

硫代吡嗪衍生物展示出显著的抗菌和抗癌潜力。这突显了它们在开发用于各种感染和癌症的新治疗和药物中的作用 (Mishra et al., 2016)。

天然硫代吡嗪的研究

对天然硫代吡嗪的研究,包括硫代吡嗪甘氧醛衍生物,揭示了一系列生物学特性,如抗菌、抗病毒、抗利什曼原虫、杀线虫、杀虫、光毒性和抗癌活性。这些化合物来源于各种植物,在天然产物研究和药物开发中具有重要意义 (Ibrahim et al., 2016)。

合成和表征用于多样化应用

对新型硫代吡嗪基团,包括硫代吡嗪甘氧醛的合成和表征是关注的重点领域。它们在广泛的科学研究领域中提供潜在应用,为开发具有广泛药理活性的复杂分子提供机会 (Verma et al., 2023)。

作用机制

Target of Action

Thiopheneglyoxal, a thiophene-based compound, primarily targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .

Mode of Action

Thiopheneglyoxal interacts with its targets, COX and LOX, resulting in their inhibition . This interaction disrupts the normal function of these enzymes, leading to a reduction in the production of pro-inflammatory mediators. The exact molecular interactions between thiopheneglyoxal and these enzymes are still under investigation.

Biochemical Pathways

The inhibition of COX and LOX enzymes by thiopheneglyoxal affects the arachidonic acid metabolic pathway . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. By inhibiting these enzymes, thiopheneglyoxal reduces the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects .

Pharmacokinetics

Like other small molecules, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters

Result of Action

The molecular and cellular effects of thiopheneglyoxal’s action primarily involve the reduction of inflammation. By inhibiting COX and LOX enzymes, thiopheneglyoxal decreases the production of pro-inflammatory mediators. This leads to a decrease in the inflammatory response, which can be beneficial in conditions where inflammation plays a key role .

Action Environment

Environmental factors can influence the action, efficacy, and stability of thiopheneglyoxal. For instance, the presence of other molecules can affect its ability to bind to its target enzymes . Additionally, factors such as pH and temperature can influence its stability and activity . More research is needed to fully understand how various environmental factors influence the action of thiopheneglyoxal.

未来方向

属性

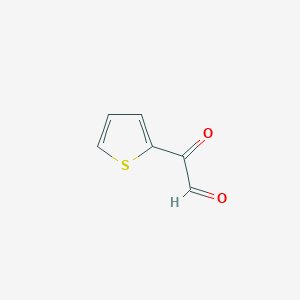

IUPAC Name |

2-oxo-2-thiophen-2-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O2S/c7-4-5(8)6-2-1-3-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVGLIZLQMRBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930095 | |

| Record name | Oxo(thiophen-2-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-(thiophen-2-yl)acetaldehyde | |

CAS RN |

138380-43-5 | |

| Record name | Oxo(thiophen-2-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does thiopheneglyoxal facilitate the separation of d-block cations?

A: Thiopheneglyoxal acts as a precursor for synthesizing "anils," a class of organic compounds with a specific structure that readily forms complexes with d-block cations like chromium(III), manganese(II), iron(III), cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), mercury(II), and gold(III) []. These complexes exhibit varying affinities for different stationary phases, enabling separation techniques like thin-layer chromatography (TLC) and paper chromatography.

Q2: What specific advantages does thin-layer chromatography offer in separating d-block cation complexes derived from thiopheneglyoxal?

A: Thin-layer chromatography (TLC) demonstrates superior performance in separating these complexes due to the significant differences in migration rates exhibited by the distinct complexes on the gel layers []. This characteristic, coupled with the compact nature of the spots formed by these complexes, allows for clear and efficient separation. Moreover, the separated complexes, visible on the TLC plate, can be quantified using spectrophotometric methods, offering a robust analytical tool for studying these interactions.

Q3: Can you provide an example of a specific anil synthesized from thiopheneglyoxal and its application in complexation studies?

A: Researchers successfully synthesized p-(p'-aminophenyl)thiophenyliminomethyl-2-thienylketone using thiopheneglyoxal and bis(p(aminophenyl)sulphide as starting materials []. This tridentate ligand effectively forms complexes with various transition metals, including copper(II), nickel(II), cobalt(II), chromium(III), manganese(III), and iron(III). Notably, the study revealed the formation of dimeric complexes with copper(II), nickel(II), and cobalt(II), while chromium(III), manganese(III), and iron(III) formed monomeric complexes. These findings highlight the versatility of thiopheneglyoxal-derived ligands in coordination chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B1312052.png)

![3-[(4-Fluorophenyl)thio]-5-nitroaniline](/img/structure/B1312056.png)

![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(3-furyl)-2-propenenitrile](/img/structure/B1312076.png)

![5-[(Z)-(2,4-dichlorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1312086.png)